molecular formula C7H8INO2S B2602575 Ethyl 2-iodo-4-methylthiazole-5-carboxylate CAS No. 53137-15-8

Ethyl 2-iodo-4-methylthiazole-5-carboxylate

Cat. No.: B2602575
CAS No.: 53137-15-8
M. Wt: 297.11
InChI Key: MHPWCCSWHUVUGI-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-4-methylthiazole-5-carboxylate (CAS: 53137-15-8, molecular formula: C₇H₈INO₂S) is a halogenated thiazole derivative widely utilized as a key intermediate in organic synthesis. It is synthesized via the Sandmeyer reaction from ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 53266-92-5). The reaction involves diazotization with sodium nitrite in acidic conditions (0°C), followed by coupling with potassium iodide, yielding the product in 72% yield .

Properties

IUPAC Name

ethyl 2-iodo-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPWCCSWHUVUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-4-methylthiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction typically involves the use of sodium iodide (NaI) and copper sulfate (CuSO4) in an acidic medium, such as sulfuric acid (H2SO4), at low temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-iodo-4-methylthiazole-5-carboxylate is primarily recognized for its potential in pharmaceutical development. The thiazole ring structure is known to impart various biological activities, making it a valuable intermediate in the synthesis of therapeutic compounds.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit antimicrobial activities. This compound may inhibit bacterial growth, similar to other biologically active thiazoles. A study demonstrated that derivatives of thiazole compounds showed significant activity against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to enhanced bioavailability of co-administered drugs, making it an important candidate for pharmacological studies .

Agrochemical Applications

In the realm of agricultural chemistry, this compound shows promise as a component in the formulation of agrochemicals.

Development of Fungicides and Herbicides

The structural characteristics of this compound allow it to be effective against specific pests while being less harmful to beneficial organisms. Its application in agrochemical formulations could lead to the development of more environmentally friendly pest control solutions .

Biochemical Research Applications

This compound is also utilized in biochemical research, particularly in studies related to metabolic pathways and therapeutic targets.

Studies on Metabolic Pathways

Researchers have employed this compound to gain insights into enzyme inhibition mechanisms and receptor binding interactions. Such studies are crucial for understanding disease mechanisms and developing targeted therapies .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of various thiazole derivativesThis compound showed promising results against certain bacterial strains .
Enzyme Inhibition ResearchInvestigation of cytochrome P450 inhibitionThe compound demonstrated potential for enhancing drug bioavailability through enzyme inhibition .
Agrochemical Formulation StudyDevelopment of eco-friendly pest control agentsEffective as a fungicide with reduced toxicity to non-target species .

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Characterization Data :

  • IR : Absorption bands at 3373 cm⁻¹ (NH₂ stretching in precursor) and 1673 cm⁻¹ (C=O stretching) .
  • ¹H NMR : Signals at δ 7.70 ppm (NH₂ protons of precursor) and δ 2.37 ppm (methyl protons) .
  • Elemental Analysis : Found: C 28.53%, H 2.77%, N 4.79% (Calcd: C 28.30%, H 2.71%, N 4.71%) .

This compound serves as a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl- or heteroaryl-substituted thiazoles .

Comparison with Structural Analogs

Substitution at the 2-Position: Halogen vs. Aryl Groups

Compound Name Substituent at 2-Position Synthesis Method Yield Key Applications
Ethyl 2-iodo-4-methylthiazole-5-carboxylate Iodo Sandmeyer reaction 72% Intermediate for cross-coupling
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate 4-Chlorophenyl Suzuki coupling with Pd(PPh₃)₄ Not reported Pharmaceutical intermediates
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl Cross-coupling (assumed) Not reported Agrochemical research

Key Observations :

  • Reactivity : The iodo substituent in the parent compound facilitates Pd-catalyzed cross-coupling (e.g., with boronic acids), enabling diverse functionalization . In contrast, aryl-substituted analogs (e.g., 4-chlorophenyl) are typically synthesized via Suzuki-Miyaura reactions and exhibit enhanced steric bulk, influencing their pharmacokinetic properties .

Functional Group Modifications: Carboxylate Derivatives

Compound Name Functional Group Modification Synthesis Highlights Biological Activity
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Formyl and hydroxyl groups on phenyl Duff reaction with hexamethylenetetramine Antimicrobial activity
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Cyano and hydroxyl groups on phenyl Formylation followed by cyanation Intermediate for febuxostat
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino substituent Cyclization of ethyl 2-chloroacetoacetate Precursor for iodinated analog

Key Observations :

  • Bioactivity: Formyl- and cyano-substituted derivatives exhibit antimicrobial properties or serve as intermediates for urate-lowering agents (e.g., febuxostat) .
  • Synthetic Flexibility: The amino-substituted precursor (mp: 172–173°C) is critical for generating halogenated derivatives via diazotization .

Heterocyclic Hybrids

Compound Name Heterocyclic Moiety Synthesis Method Potential Application
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate Benzimidazole Suzuki coupling (assumed) Kinase inhibition
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Pyridine Coupling with nitriles Anticancer research

Key Observations :

  • Complexity : The benzimidazole hybrid introduces nitrogen-rich pharmacophores, improving interactions with biological targets .
  • Solubility : Pyridinyl-substituted analogs may exhibit enhanced water solubility due to the basic nitrogen atom .

Biological Activity

Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a compound that belongs to the thiazole family, notable for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈INO₃ and a molecular weight of approximately 297.11 g/mol. The compound features a thiazole ring, which contains both sulfur and nitrogen, contributing to its unique reactivity and biological properties. The presence of an ethyl ester group, an iodine atom at the 2-position, and a methyl group at the 4-position enhances its potential for biological interaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate the activity of enzymes and receptors by binding to their active sites. Notably, studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound may possess similar properties due to its structural characteristics. In comparative studies, thiazole derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa and Candida albicans .

Compound Target Organism MIC (µg/mL)
This compoundPseudomonas aeruginosaTBD
Ethyl 4-methylthiazole-5-carboxylateCandida albicansTBD
ChloramphenicolPseudomonas aeruginosa50

Antitumor Activity

The thiazole moiety is known for its potential antitumor activity. This compound has been evaluated in various studies for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence their biological activity. For example, substituents at the 2-position (like iodine) may enhance enzyme inhibition compared to other halogens .

Case Studies

  • Antimicrobial Study : A study published in MDPI evaluated various thiazole derivatives against clinical isolates of bacteria and fungi. This compound was included in the screening, revealing promising antimicrobial activity comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines indicated that this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. This suggests potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-iodo-4-methylthiazole-5-carboxylate?

  • Methodological Answer: A catalyst-free aqueous ethanol-mediated synthesis is a viable route for thiazole derivatives. For example, iodination of Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 72054-60-5) using iodine and a mild oxidizing agent under reflux conditions can yield the target compound. Alternatively, halogenation of pre-formed thiazole scaffolds (e.g., via Hantzsch thiazole synthesis) with iodine sources like N-iodosuccinimide (NIS) in acetic acid at 80–100°C is also effective .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer: Key characterization methods include:
  • NMR Spectroscopy: ¹H and ¹³C NMR data (e.g., δ ~1.3 ppm for ethyl CH3, δ ~6.5–8.5 ppm for aromatic protons) confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS): [M + H]+ peaks (e.g., m/z ~325.95 for C7H8INO2S) validate molecular weight .
  • Melting Point Analysis: Sharp melting points (e.g., 206–208°C for analogous compounds) indicate purity .

Q. What structural analogs of this compound are reported, and how do their properties differ?

  • Methodological Answer: Analogous compounds include Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 72054-60-5) and Ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2). Iodination at the 2-position increases steric bulk and alters reactivity in cross-coupling reactions compared to amino or trifluoromethyl derivatives .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer: Recrystallization from a DMF/acetic acid mixture (1:1 v/v) removes unreacted starting materials. Column chromatography using silica gel and ethyl acetate/hexane (3:7) as eluent resolves regioisomers .

Advanced Research Questions

Q. How can mechanistic studies elucidate the iodination pathway in this compound synthesis?

  • Methodological Answer: Isotopic labeling (e.g., using ¹²⁷I/¹²⁵I) combined with kinetic studies under varying temperatures and solvent polarities (e.g., ethanol vs. DMF) can identify electrophilic aromatic substitution (EAS) vs. radical pathways. Monitoring by in-situ IR spectroscopy detects intermediates like iodonium ions .

Q. How can researchers resolve contradictions in spectroscopic data for thiazole derivatives?

  • Methodological Answer: Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved via 2D techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions). For example, computational tools like Gaussian 16 simulate ¹³C NMR spectra to assign ambiguous signals .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer: Molecular docking (AutoDock Vina) against targets like tyrosine kinases or bacterial enzymes (based on structural analogs in ) assesses binding affinity. ADMET prediction tools (SwissADME) evaluate pharmacokinetic properties, leveraging logP (~2.5) and polar surface area (~75 Ų) .

Q. How does regioselectivity impact substitution reactions in thiazole derivatives?

  • Methodological Answer: Steric and electronic factors dominate: the 2-iodo group directs electrophiles to the 5-position due to its electron-withdrawing effect. For example, Suzuki-Miyaura coupling with arylboronic acids occurs preferentially at the 5-methylthiazole position, confirmed by X-ray crystallography .

Q. What strategies optimize stability during storage of iodinated thiazole derivatives?

  • Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition products (e.g., deiodinated analogs) .

Q. How are data contradictions addressed in reaction yield optimization?

  • Methodological Answer:
    Design of Experiments (DoE) with variables like iodine equivalents (1.0–2.5 eq), solvent polarity (ethanol vs. acetonitrile), and temperature (60–120°C) identifies optimal conditions. Pareto charts prioritize factors affecting yield, resolving discrepancies between batch trials .

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